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Application Note
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive and specific

technique for elemental analysis, making it exceptionally well-suited for quantifying total

strontium in serum and tissue samples.[1][7] The method involves introducing a prepared

sample into a high-temperature argon plasma, which atomizes and ionizes the strontium. The

resulting ions are then separated by their mass-to-charge ratio and detected, allowing for

precise quantification.[8] This technique can accurately measure strontium concentrations from

trace endogenous levels to higher therapeutic doses.[1] A key advantage of ICP-MS is its high

throughput capability and the relative simplicity of sample preparation, which often involves a

straightforward dilution or acid digestion.[1] Yttrium is commonly used as an internal standard

due to its similar mass and ionization potential, and its low endogenous concentration in human

serum.[1]

Quantitative Data: ICP-MS Method Performance
The following table summarizes typical performance characteristics for the quantification of

strontium in human serum using ICP-MS.
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Parameter Value Source

Lower Limit of Quantification

(LLOQ)
10 ng/mL [1]

Linearity Range 10 - 250 ng/mL [1]

Inter-assay Precision (CV) < 6% [3]

Intra-assay Precision (CV) < 6% [3]

Recovery ~100% [3]

Isotope Monitored ⁸⁸Sr [1]

Internal Standard Yttrium (Y) [1]

Experimental Protocol: ICP-MS Analysis
1. Reagents and Materials

Nitric Acid (HNO₃), trace metal grade, 65-70%

Triton X-100 (for serum)

Tetramethylammonium hydroxide (TMAH) (for soft tissues)

Yttrium (Y) standard solution (1000 µg/mL)

Strontium (Sr) standard solution (1000 µg/mL)

Ultrapure deionized water (18.2 MΩ·cm)

Certified Reference Material (e.g., Seronorm™ Trace Elements Serum)[1]

Micropipettes and acid-leached polypropylene tubes

2. Standard and Internal Standard Preparation

Internal Standard (IS) Working Solution (100 ng/mL Yttrium): Spike 200 µL of 100 µg/mL

Yttrium standard into 200 mL of 1% (v/v) HNO₃ in ultrapure water.[1]
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Calibration Standards: Prepare a series of strontium standards (e.g., 10, 25, 50, 100, 250

ng/mL) by serial dilution of the strontium stock solution with 1% HNO₃.[1]

3. Sample Preparation

For Serum Samples:

Allow frozen serum samples to thaw completely at room temperature.

Vortex samples for 10-15 seconds to ensure homogeneity.

In a clean polypropylene tube, combine 200 µL of serum with 1800 µL of the Internal

Standard Working Solution (a 1-in-10 dilution).[1]

Cap the tube and mix gently by inversion.[1]

The sample is now ready for ICP-MS analysis. Using 1% HNO₃ for dilution is crucial as

higher concentrations can cause precipitation of organic matter.[1]

For Tissue Samples:

Accurately weigh a portion of the tissue sample (e.g., 0.1-0.5 g).

Soft Tissues: Dissolve the sample in a tetramethylammonium hydroxide (TMAH) solution.

[1][3]

Bone/Hard Tissues: Digest the sample using concentrated HNO₃.[1][3] This can be done

in loosely stoppered Teflon tubes at 90°C for 3-4 hours or using a microwave digester.[2]

[8]

After complete digestion/dissolution, dilute the sample to an appropriate volume with

ultrapure water to bring the final acid concentration to approximately 1% HNO₃.

Perform a final dilution step with the Internal Standard Working Solution, similar to the

serum protocol, to achieve a dilution factor that places the expected strontium

concentration within the calibration range.

4. ICP-MS Instrumentation and Analysis
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Instrument: An inductively coupled plasma mass spectrometer (e.g., Agilent 8900 ICP-QQQ,

Thermo-Fisher Scientific Neptune Plus).[7]

Typical Operating Conditions:

RF Power: 1.55 kW

Plasma Gas Flow: 15 L/min

Nebulizer Gas Flow: ~1.0 L/min

Isotopes Monitored: ⁸⁸Sr (analyte), ⁸⁹Y (internal standard)

Analysis Sequence:

Aspirate a blank solution (1% HNO₃) to establish a baseline.

Run the calibration standards from lowest to highest concentration to generate a

calibration curve.

Analyze Quality Control (QC) samples and the Certified Reference Material to verify the

accuracy of the run.[1]

Analyze the prepared serum and tissue samples.

Re-run QC samples periodically throughout the sequence to monitor instrument

performance.

5. Data Processing

Calculate the intensity ratio of ⁸⁸Sr to ⁸⁹Y for all standards and samples.

Construct a linear regression calibration curve of the intensity ratio versus strontium

concentration for the standards.

Determine the strontium concentration in the unknown samples by interpolating their

intensity ratios from the calibration curve.
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Multiply the result by the total dilution factor to obtain the final concentration in the original

serum (ng/mL) or tissue (ng/g) sample.

Sample Preparation

ICP-MS Analysis

Data Processing

Serum or Tissue Sample

Thaw & Vortex
(Serum)

Weigh & Digest/Dissolve
(Tissue)

1:10 Dilution with
Internal Standard (Yttrium)

Aspirate Sample into Plasma

Generate Calibration Curve
(Sr Standards)

Atomization & Ionization

Mass Spec Detection
(⁸⁸Sr / ⁸⁹Y)

Calculate Intensity Ratio
(⁸⁸Sr / ⁸⁹Y)

Quantify vs. Cal Curve

Calculate Final Concentration
(Adjust for Dilution)

Result
(ng/mL or ng/g)
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Workflow for Elemental Strontium Analysis by ICP-MS.

Part 2: Elemental Strontium Analysis by Zeeman
Atomic Absorption Spectrometry (ZAAS)
Application Note
Zeeman Atomic Absorption Spectrometry (ZAAS) is a robust and widely used technique for the

determination of trace elements, including strontium, in biological matrices.[2][3] The method

relies on the principle that atoms absorb light at specific wavelengths. In ZAAS, the sample is

atomized in a graphite furnace, and a light beam is passed through the atomic vapor. The

application of a strong magnetic field (the Zeeman effect) splits the spectral lines, allowing for

highly effective background correction, which is critical when analyzing complex samples like

serum and digested tissues. This results in high accuracy and precision.[3]

Quantitative Data: ZAAS Method Performance
The following table summarizes typical performance characteristics for the quantification of

strontium in various biological samples using ZAAS.

Parameter Serum Bone Soft Tissues Source

Detection Limit 1.2 µg/L 0.4 µg/g 2.2 ng/g [3]

Sample Dilution 1:4 N/A (Digested) N/A (Dissolved) [3]

Inter-assay

Precision (CV)
< 6% < 6% < 6% [3]

Intra-assay

Precision (CV)
< 6% < 6% < 6% [3]

Recovery ~100% ~100% ~100% [3]

Experimental Protocol: ZAAS Analysis
1. Reagents and Materials
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Nitric Acid (HNO₃), trace metal grade

Triton X-100

Tetramethylammonium hydroxide (TMAH)

Strontium (Sr) standard solutions

Ultrapure deionized water

Pyrolytically coated graphite tubes

2. Standard Preparation

Aqueous Calibrators: Prepare a series of strontium standards using ultrapure water. These

are suitable for analyzing digested bone and tissue samples.[3]

Matrix-Matched Calibrators: For serum analysis, prepare calibration standards in a

strontium-free serum matrix to match the viscosity and composition of the samples.[3]

3. Sample Preparation

For Serum Samples:

Prepare a diluent solution of 0.5 mL/L Triton X-100 and 1 mL/L HNO₃ in ultrapure water.[3]

Dilute serum samples 1:4 with the diluent solution. The addition of Triton X-100 improves

reproducibility.[2][3]

For Tissue Samples:

Bone: Digest the bone sample in concentrated HNO₃ under atmospheric pressure in

loosely stoppered Teflon tubes at 90°C for 3-4 hours until a clear digest is obtained.[2]

Dilute the digest to the appropriate concentration range with ultrapure water.[2]

Soft Tissues: Dissolve soft tissue samples in a TMAH solution in water.[3]

4. ZAAS Instrumentation and Analysis
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Instrument: A Zeeman atomic absorption spectrometer equipped with a graphite furnace

atomizer.

Typical Graphite Furnace Program:

Drying: Ramp to 120°C to gently evaporate the solvent.

Pyrolysis (Ashing): Ramp to a higher temperature (e.g., 1200°C) to remove the bulk of the

sample matrix without losing the analyte.

Atomization: Rapidly heat to a high temperature (e.g., 2500°C) to vaporize and atomize

the strontium. For soft tissues, reducing the inert gas flow during this step can increase

sensitivity.[2]

Cleaning: Heat to a maximum temperature to remove any remaining residue.

Analysis:

Inject a small, precise volume (e.g., 20 µL) of the prepared standard or sample into the

graphite tube.

Initiate the furnace program.

The instrument measures the peak absorbance of the strontium atomic vapor, which is

proportional to its concentration.

Quantify sample concentrations by comparing their absorbance signals to the calibration

curve generated from the standards.
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Workflow for Elemental Strontium Analysis by ZAAS.
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Part 3: Proposed Method for Gluconate Analysis by
High-Performance Liquid Chromatography (HPLC)
Application Note
To complement the elemental analysis of strontium, a separate molecular analysis is required

to detect and quantify the gluconate anion. This protocol proposes a High-Performance Liquid

Chromatography (HPLC) method adapted from validated procedures for calcium gluconate and

other organic molecules.[6][9] The method involves a protein precipitation step to clean up the

serum or tissue homogenate, followed by chromatographic separation. Due to gluconate's lack

of a strong chromophore, detection can be achieved using a differential refractive index

detector (RID) or, for greater specificity and sensitivity, a mass spectrometer (MS).[4][6] This

analysis, when paired with elemental results, can confirm the presence of strontium
gluconate.

Quantitative Data: Proposed HPLC Method Performance
The following table outlines expected performance characteristics for an HPLC-RID method for

gluconate, adapted from analogous methods.

Parameter Expected Value Source (Adapted from)

Column Rezex ROA-Organic Acid H+ [6]

Mobile Phase 0.5% Formic Acid in Water [6]

Flow Rate 0.3 - 1.0 mL/min [6][9]

Detector
Differential Refractive Index

(RID)
[6]

Limit of Quantification (LOQ) ~2.6 x 10⁻⁵ mol/L [4]

Linearity Range To be determined N/A

Injection Volume 50 µL [6]

Experimental Protocol: Proposed HPLC-RID Analysis
1. Reagents and Materials
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Acetonitrile (ACN), HPLC grade

Formic Acid, LC-MS grade

Sodium or Calcium Gluconate standard

Ultrapure deionized water

Centrifuge and 1.5 mL microcentrifuge tubes

Syringe filters (0.22 µm)

2. Standard Preparation

Prepare a stock solution of sodium or calcium gluconate in ultrapure water.

Create a series of calibration standards by serially diluting the stock solution with water to

cover the expected concentration range of gluconate in the samples.

3. Sample Preparation (Protein Precipitation)

For Serum Samples:

In a microcentrifuge tube, add 200 µL of cold acetonitrile to 100 µL of serum (a 2:1 ratio).

Vortex vigorously for 30 seconds to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Carefully collect the supernatant.

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For Tissue Samples:

Homogenize a pre-weighed tissue sample in a suitable buffer (e.g., phosphate-buffered

saline) to create a tissue homogenate.

Centrifuge the homogenate to pellet cellular debris.
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Treat the resulting supernatant using the same protein precipitation protocol described for

serum.

4. HPLC-RID Instrumentation and Analysis

Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a

differential refractive index detector.

Chromatographic Conditions:

Column: Rezex ROA-Organic Acid H+ (300 x 7.8mm) or equivalent ion-exclusion column.

[6]

Column Temperature: 30°C.[6]

Mobile Phase: Isocratic elution with 0.5% formic acid in ultrapure water.[6]

Flow Rate: 0.3 mL/min.[6]

Injection Volume: 50 µL.[6]

Analysis:

Equilibrate the column with the mobile phase until a stable baseline is achieved on the

RID.

Inject the prepared standards to generate a calibration curve based on peak area versus

concentration.

Inject the prepared samples.

Identify the gluconate peak in the samples by comparing its retention time to that of the

standard.

Quantify the gluconate concentration in the samples using the calibration curve.

Part 4: Comprehensive Analytical Strategy
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A definitive analysis of strontium gluconate in a biological sample requires a dual approach

that confirms both the elemental and molecular components. The recommended strategy is to

process a single source sample (e.g., a volume of serum or a tissue homogenate) and split it

into two aliquots for parallel analysis.

Aliquot 1: Elemental Analysis Aliquot 2: Molecular Analysis

Serum or Tissue Sample

Split into Two Aliquots

ICP-MS or ZAAS Protocol

 

Proposed HPLC Protocol

 

Result:
Total Strontium (Sr²⁺)

Concentration (moles/L)

Correlate Molar Concentrations

Result:
Total Gluconate

Concentration (moles/L)

Conclusion:
Evidence for Strontium Gluconate

if [Sr²⁺] ≈ [Gluconate]
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Logical workflow for the comprehensive analysis of strontium gluconate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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